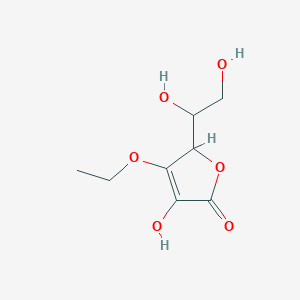

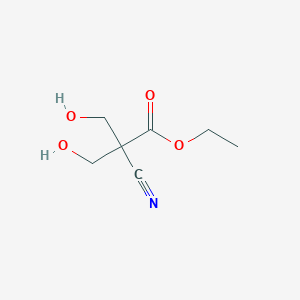

5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-Ethyl-L-ascorbic acid is a derivative of vitamin C, specifically modified to enhance its stability and efficacy. Unlike L-ascorbic acid, which is prone to oxidation, 3-O-Ethyl-L-ascorbic acid remains stable for longer periods, making it a valuable ingredient in various applications, particularly in skincare products . This compound is known for its antioxidant properties, ability to brighten the skin, and its role in collagen synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Ethyl-L-ascorbic acid can be achieved through a single-step reaction. Sodium L-ascorbate reacts with ethyl bromide in dimethyl sulfoxide (DMSO) to yield 3-O-Ethyl-L-ascorbic acid with a yield of approximately 51% . This reaction does not require the induction of protecting groups, simplifying the process.

Industrial Production Methods: In industrial settings, the production of 3-O-Ethyl-L-ascorbic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-O-Ethyl-L-ascorbic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid.

Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.

Substitution: The ethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: It can reduce compounds such as ferric ions to ferrous ions.

Substitution: Alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Dehydroascorbic acid.

Reduction: Reduced forms of various oxidants.

Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

3-O-Ethyl-L-ascorbic acid has a wide range of applications in scientific research:

Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.

Biology: Studied for its role in cellular protection against oxidative stress.

Medicine: Investigated for its potential in enhancing skin health, reducing hyperpigmentation, and promoting collagen synthesis.

Industry: Widely used in cosmetic formulations for its skin-brightening and anti-aging properties

Mechanism of Action

3-O-Ethyl-L-ascorbic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. Additionally, it inhibits the production of melanin, thereby reducing hyperpigmentation. The compound also stimulates collagen synthesis, improving skin elasticity and reducing the appearance of fine lines and wrinkles .

Comparison with Similar Compounds

3-O-Ethyl-L-ascorbic acid is unique among vitamin C derivatives due to its enhanced stability and efficacy. Similar compounds include:

L-ascorbic acid: The original form of vitamin C, less stable and prone to oxidation.

Ascorbyl glucoside: A stable derivative used in skincare products.

Sodium ascorbyl phosphate: Another stable form of vitamin C with similar applications.

Magnesium L-ascorbyl-2-phosphate: Known for its stability and skin benefits

In comparison, 3-O-Ethyl-L-ascorbic acid offers superior stability and deeper skin penetration, making it a preferred choice in many formulations.

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-3-ethoxy-4-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSCRDSBTNQPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC1C(CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)

![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)

![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)